molecular formula C7H8KNO2S B1407594 Potassium 4-isopropyl-1,3-thiazole-2-carboxylate CAS No. 1246556-07-9

Potassium 4-isopropyl-1,3-thiazole-2-carboxylate

Cat. No.: B1407594
CAS No.: 1246556-07-9
M. Wt: 209.31 g/mol
InChI Key: DMJZCOFGXBMORF-UHFFFAOYSA-M
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Description

Potassium 4-isopropyl-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C7H8NO2S.K. It is a potassium salt derivative of thiazole, a five-membered heteroaromatic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Scientific Research Applications

Potassium 4-isopropyl-1,3-thiazole-2-carboxylate has several scientific research applications, including:

Biochemical Analysis

Biochemical Properties

Potassium 4-isopropyl-1,3-thiazole-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure allows it to participate in biochemical pathways by either activating or inhibiting specific enzymes . For instance, it can interact with histamine-2 receptors, influencing the formation of stomach acid . Additionally, the compound’s interactions with other biomolecules can lead to the modulation of biochemical pathways, making it a versatile tool in biochemical research.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of tyrosine kinase suppressors, such as dasatinib, which inhibits both Abelson murine leukemia and sarcoma . This modulation can lead to changes in cell signaling pathways, ultimately affecting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s thiazole ring allows it to bind to specific enzymes and receptors, leading to either activation or inhibition of their activity . This binding can result in changes in gene expression, further influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable at -20°C, but its stability may vary under different conditions . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or inhibition, without causing adverse effects . At higher doses, the compound may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s thiazole ring allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, making it a valuable tool for studying metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structure allows it to be transported across cell membranes and distributed within different cellular compartments . These interactions can affect the compound’s localization and accumulation, further influencing its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

The synthesis of potassium 4-isopropyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-isopropyl-1,3-thiazole-2-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity .

Chemical Reactions Analysis

Potassium 4-isopropyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of potassium 4-isopropyl-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, thiazole derivatives are known to inhibit bacterial enzymes, leading to antimicrobial effects. The compound may also interact with DNA, causing disruptions in cellular processes and leading to cell death in cancer cells .

Comparison with Similar Compounds

Potassium 4-isopropyl-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives such as:

This compound is unique due to its specific isopropyl substitution, which can influence its solubility, reactivity, and biological activity compared to other thiazole derivatives.

Properties

IUPAC Name

potassium;4-propan-2-yl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.K/c1-4(2)5-3-11-6(8-5)7(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJZCOFGXBMORF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8KNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 4-isopropyl-1,3-thiazole-2-carboxylate
Reactant of Route 2
Potassium 4-isopropyl-1,3-thiazole-2-carboxylate
Reactant of Route 3
Potassium 4-isopropyl-1,3-thiazole-2-carboxylate

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